2-(2-bromo-5-chlorophenyl)ethan-1-ol

Catalog No.
S6444899
CAS No.
947614-94-0
M.F
C8H8BrClO
M. Wt
235.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-bromo-5-chlorophenyl)ethan-1-ol

CAS Number

947614-94-0

Product Name

2-(2-bromo-5-chlorophenyl)ethan-1-ol

Molecular Formula

C8H8BrClO

Molecular Weight

235.5

2-(2-bromo-5-chlorophenyl)ethan-1-ol is an organic compound belonging to the class of halogenated phenyl ethanol derivatives. Its molecular formula is C8_8H8_8BrClO, indicating the presence of bromine and chlorine substituents on the aromatic ring. This compound is characterized by a hydroxyl group (-OH) attached to an ethane chain, making it a primary alcohol. The unique arrangement of halogen atoms can significantly influence its chemical properties and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The halogen atoms can be reduced to produce simpler phenyl ethanol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile employed, such as sodium methoxide or potassium tert-butoxide.

The synthesis of 2-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the reduction of 2-bromo-5-chlorobenzaldehyde using reducing agents like sodium borohydride in an alcohol solvent (e.g., methanol or ethanol). This reaction is generally performed under mild conditions at room temperature to achieve high yields while minimizing by-products. Industrially, continuous flow reactors may be employed for larger-scale production, optimizing reaction conditions for efficiency and purity .

Due to its structural characteristics, 2-(2-bromo-5-chlorophenyl)ethan-1-ol may find applications in various fields:

  • Pharmaceuticals: As a potential intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives could serve as pesticides or herbicides due to their bioactivity.
  • Chemical Research: Used in studies related to organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 2-(2-bromo-5-chlorophenyl)ethan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(2-Bromo-4-chlorophenyl)ethanolC8_8H8_8BrClODifferent halogen positioning; potential variations in reactivity
2-(2-Bromo-5-fluorophenyl)ethanolC8_8H8_8BrFFluorine instead of chlorine; may exhibit different biological properties
2-(2-Chloro-5-bromophenyl)ethanolC8_8H8_8BrClOHalogen exchange; structural isomer with different reactivity patterns

Uniqueness

The uniqueness of 2-(2-bromo-5-chlorophenyl)ethan-1-ol lies in the specific positioning of bromine and chlorine atoms on the aromatic ring. This arrangement influences not only its chemical reactivity but also its interactions with other molecules, distinguishing it from other halogenated phenyl ethanol derivatives. The combination of these halogens at these positions may enhance certain biological activities compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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